molecular formula C19H17FN4O3S B4683512 methyl 4-(5-{[4-(4-fluorophenyl)-4-oxobutyl]thio}-1H-tetrazol-1-yl)benzoate

methyl 4-(5-{[4-(4-fluorophenyl)-4-oxobutyl]thio}-1H-tetrazol-1-yl)benzoate

Cat. No. B4683512
M. Wt: 400.4 g/mol
InChI Key: SRJKWYGOVHMETP-UHFFFAOYSA-N
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Description

Methyl 4-(5-{[4-(4-fluorophenyl)-4-oxobutyl]thio}-1H-tetrazol-1-yl)benzoate, also known as Compound A, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been shown to possess unique biochemical and physiological effects, making it a promising candidate for use in laboratory experiments and potentially in medical research.

Mechanism of Action

The mechanism of action of methyl 4-(5-{[4-(4-fluorophenyl)-4-oxobutyl]thio}-1H-tetrazol-1-yl)benzoate A is not yet fully understood. However, studies have suggested that it may exert its anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells. Additionally, this compound A has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound A has been shown to possess a range of other biochemical and physiological effects. For example, studies have shown that this compound A exhibits potent anti-inflammatory activity, making it a potential candidate for use in the treatment of inflammatory diseases such as arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 4-(5-{[4-(4-fluorophenyl)-4-oxobutyl]thio}-1H-tetrazol-1-yl)benzoate A in laboratory experiments is its potent and selective activity against cancer cells. Additionally, the multi-step synthesis process used to produce this compound A allows for the production of large quantities of the compound, making it readily available for use in experiments.
However, one limitation of using this compound A in laboratory experiments is its relatively high cost compared to other compounds. Additionally, the mechanism of action of this compound A is not yet fully understood, which may limit its potential applications in certain fields of research.

Future Directions

There are several potential future directions for research involving methyl 4-(5-{[4-(4-fluorophenyl)-4-oxobutyl]thio}-1H-tetrazol-1-yl)benzoate A. One area of interest is the development of new derivatives of this compound A that may exhibit even greater anti-cancer activity. Additionally, research is needed to fully elucidate the mechanism of action of this compound A, which may lead to the development of new therapies for cancer and other diseases.
Conclusion:
In conclusion, this compound A is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. While the mechanism of action of this compound A is not yet fully understood, studies have shown that it exhibits potent anti-cancer and anti-inflammatory activity, making it a promising candidate for use in laboratory experiments and potentially in medical research. Further research is needed to fully elucidate the potential applications of this compound A and its derivatives.

Scientific Research Applications

Methyl 4-(5-{[4-(4-fluorophenyl)-4-oxobutyl]thio}-1H-tetrazol-1-yl)benzoate A has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound A is in the field of cancer research. Studies have shown that this compound A exhibits potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer.

properties

IUPAC Name

methyl 4-[5-[4-(4-fluorophenyl)-4-oxobutyl]sulfanyltetrazol-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O3S/c1-27-18(26)14-6-10-16(11-7-14)24-19(21-22-23-24)28-12-2-3-17(25)13-4-8-15(20)9-5-13/h4-11H,2-3,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRJKWYGOVHMETP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C(=NN=N2)SCCCC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 4-(5-{[4-(4-fluorophenyl)-4-oxobutyl]thio}-1H-tetrazol-1-yl)benzoate
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methyl 4-(5-{[4-(4-fluorophenyl)-4-oxobutyl]thio}-1H-tetrazol-1-yl)benzoate
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methyl 4-(5-{[4-(4-fluorophenyl)-4-oxobutyl]thio}-1H-tetrazol-1-yl)benzoate
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methyl 4-(5-{[4-(4-fluorophenyl)-4-oxobutyl]thio}-1H-tetrazol-1-yl)benzoate
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methyl 4-(5-{[4-(4-fluorophenyl)-4-oxobutyl]thio}-1H-tetrazol-1-yl)benzoate

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